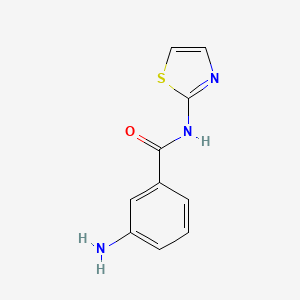

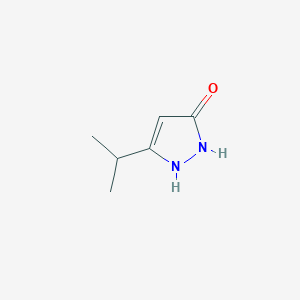

3-氨基-N-(1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

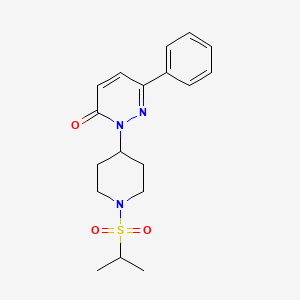

“3-amino-N-(1,3-thiazol-2-yl)benzamide” is a unique chemical compound. It belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the compound N-(Benzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized by its IR spectrum showing peaks at 1270 cm−1 (C–S), 1645 cm−1 (C=N), and 1675 cm−1 (amide C=O). Its 1H NMR spectrum showed signals at 6.99–8.34 ppm (m, 13H, Ar–H), 9.47 ppm (s, 1H, N–H), and 12.32 ppm (s, 1H, N–H) .科学研究应用

血管内皮生长因子受体-2 抑制

一个重要的应用是抑制血管内皮生长因子受体-2 (VEGFR-2) 激酶活性。该活性对于血管生成至关重要,血管生成是新血管从预先存在的血管形成的过程。已确定与 3-氨基-N-(1,3-噻唑-2-基)苯甲酰胺密切相关的取代苯甲酰胺是 VEGFR-2 的有效且选择性抑制剂。这些抑制剂已显示出优异的激酶选择性、跨多个物种的有利药代动力学特性以及在人肺和结肠癌异种移植模型中稳健的体内功效 (Borzilleri 等人,2006 年)。

抗癌活性

对 3-氨基-N-(1,3-噻唑-2-基)苯甲酰胺衍生物的抗癌潜力的研究揭示了有希望的结果。一项研究重点介绍了含有噻二唑骨架和苯甲酰胺基团的席夫碱的合成和评估。这些化合物对一组人类癌细胞系表现出显着的体外抗癌活性。值得注意的是,这些化合物表现出的 GI50 值与标准药物阿霉素相当,某些衍生物作为极有希望的抗癌剂出现 (Tiwari 等人,2017 年)。

抗菌和抗真菌剂

另一个应用领域是开发抗菌和抗真菌剂。已合成 3-氨基-N-(1,3-噻唑-2-基)苯甲酰胺的衍生物,并显示出对各种细菌和真菌菌株具有有效的抗菌活性。其中一些化合物已显示出比参考药物更高的效力,特别是对革兰氏阳性菌株 (Bikobo 等人,2017 年)。

抗菌涂层

该化合物还因其在抗菌涂层中的潜在应用而被探索。一项特定研究重点关注香豆素-噻唑衍生物,展示了其在加入聚氨酯清漆配方中时的抗菌活性。这些涂层表现出显着的抗菌效果,表明该化合物在增强聚合材料的抗菌性能方面具有实用性 (El-Wahab 等人,2014 年)。

合成中的绿色化学

此外,3-氨基-N-(1,3-噻唑-2-基)苯甲酰胺衍生物在绿色化学的进步中发挥着作用。它们参与苯并噻唑化合物的合成,这是一类以其显着的药学和生物活性而闻名的化合物。最近的进展强调了开发更环保、更可持续的合成工艺 (高等人,2020 年)。

未来方向

The future directions for “3-amino-N-(1,3-thiazol-2-yl)benzamide” could involve further studies on its potential biological activities and applications. Given the anti-inflammatory properties of similar compounds , it could be interesting to explore its potential use in the treatment of inflammatory conditions.

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various cellular effects, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, activating caspase-3, and inducing mitochondrial dysfunction to cause cell apoptosis .

生化分析

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 3-amino-N-(1,3-thiazol-2-yl)benzamide could influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-amino-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERJLRHNZVBNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

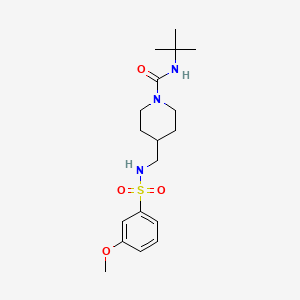

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)

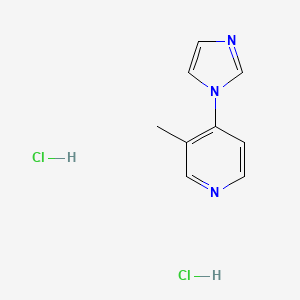

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

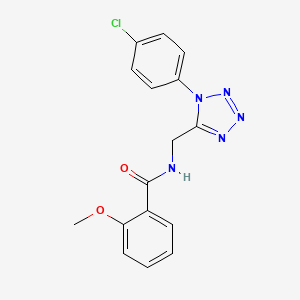

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2866858.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)

![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)

![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)